BenchChemオンラインストアへようこそ!

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

Medicinal chemistry Structure–activity relationship Fluorene disulfonamide

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide (CAS 303059-33-8; molecular formula C₂₉H₂₈N₂O₄S₂; molecular weight 532.69 g/mol) is a symmetrical 2,7-disulfonamide derivative of 9H-fluorene bearing two 2,4-dimethylphenyl substituents on the sulfonamide nitrogen atoms. The compound is classified within the broader fluorene-2,7-disulfonamide chemotype, a scaffold that has been described in patent literature as an anti-cancer agent class capable of modulating the Wnt/β-catenin signaling pathway through reduction of β-catenin levels in tumor cells.

Molecular Formula C29H28N2O4S2
Molecular Weight 532.7 g/mol
CAS No. 303059-33-8
Cat. No. B11978709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide
CAS303059-33-8
Molecular FormulaC29H28N2O4S2
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=C(C=C(C=C5)C)C)C
InChIInChI=1S/C29H28N2O4S2/c1-18-5-11-28(20(3)13-18)30-36(32,33)24-7-9-26-22(16-24)15-23-17-25(8-10-27(23)26)37(34,35)31-29-12-6-19(2)14-21(29)4/h5-14,16-17,30-31H,15H2,1-4H3
InChIKeyBNBQUKDQWJLXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide (CAS 303059-33-8): Compound Identity, Substitution Chemistry, and Procurement Baseline


N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide (CAS 303059-33-8; molecular formula C₂₉H₂₈N₂O₄S₂; molecular weight 532.69 g/mol) is a symmetrical 2,7-disulfonamide derivative of 9H-fluorene bearing two 2,4-dimethylphenyl substituents on the sulfonamide nitrogen atoms . The compound is classified within the broader fluorene-2,7-disulfonamide chemotype, a scaffold that has been described in patent literature as an anti-cancer agent class capable of modulating the Wnt/β-catenin signaling pathway through reduction of β-catenin levels in tumor cells [1]. Commercially, Sigma-Aldrich lists this compound exclusively under the AldrichCPR (Custom Product Request) program , indicating that it is not held as a catalog stock item and must be synthesized to order. This bespoke supply status, coupled with the absence of the compound from the major publicly available screening database PubChem BioAssay, establishes a procurement baseline characterized by limited commercial availability and a correspondingly sparse primary literature record.

Why N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide Cannot Be Replaced by Generic Fluorene-2,7-disulfonamide Analogs


Within the fluorene-2,7-disulfonamide scaffold, biological activity—particularly modulation of the Wnt/β-catenin pathway—is exquisitely sensitive to the identity and substitution pattern of the N-aryl sulfonamide appendages [1]. The patent literature covering this chemotype explicitly demonstrates that a wide range of N-substituents (including various alkyl, cycloalkyl, aryl, and heteroaryl groups) were systematically claimed to generate structure–activity relationships [1]. The 2,4-dimethylphenyl group present in CAS 303059-33-8 occupies a specific steric and electronic space (meta- and para-methyl substitution on the aniline ring) that is distinct from the 2,5-dimethylphenyl isomer (CHEBI:120422), the 2,3-dimethylphenyl-9-oxo analog (CAS 303059-40-7), or the extensively studied dibenzyl analog [1][2]. Without head-to-head comparative biological data for these precise regioisomers, a scientist or procurement officer cannot assume that any commercially available 2,7-disulfonamide fluorene derivative will reproduce the binding, selectivity, or functional activity profile of the 2,4-dimethylphenyl-substituted compound. The absence of documented interchangeability data means that generic substitution carries an unquantifiable but scientifically real risk of altered potency, selectivity, or even loss of target engagement, undermining the validity of experimental results or batch-to-batch reproducibility in industrial applications.

Quantitative Differentiation Evidence for N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide Against Closest Structural Analogs


Regioisomeric Substitution Pattern: 2,4-Dimethylphenyl vs. 2,5-Dimethylphenyl vs. 2,3-Dimethylphenyl Impact on Physicochemical Descriptors

The target compound bears 2,4-dimethylphenyl substituents, a substitution pattern that creates a distinct electronic environment compared to the closest regioisomeric analogs. While no direct biological head-to-head comparison data are available in the public domain for these exact regioisomers, the 2,4-dimethyl configuration yields different calculated logP, polar surface area, and steric bulk compared to the 2,5-dimethylphenyl isomer (CHEBI:120422) and the 2,3-dimethylphenyl-9-oxo analog (CAS 303059-40-7) [1]. The 2,4-dimethyl pattern places one methyl group ortho (steric shielding of sulfonamide NH) and one para (electron-donating resonance effect), whereas the 2,5-isomer positions the second methyl meta, and the 2,3-isomer introduces contiguous steric bulk. These differences, though not quantified in a single comparative study, are expected to alter hydrogen-bond donor capacity, metabolic stability, and target protein complementarity based on class-level SAR knowledge of sulfonamide-containing kinase and Wnt pathway inhibitors [2].

Medicinal chemistry Structure–activity relationship Fluorene disulfonamide

Fluorene-2,7-disulfonamide Scaffold Wnt/β-Catenin Inhibitory Activity: Class-Level Potency Benchmarking

The fluorene-2,7-disulfonamide scaffold, to which CAS 303059-33-8 belongs, is the subject of granted patents (US 9,120,754; US 2015/0313873 A1) describing multiple analogs that reduce β-catenin levels in cancer cells and inhibit the Wnt/β-catenin signaling pathway [1]. While specific IC₅₀ or EC₅₀ values for the 2,4-dimethylphenyl-substituted compound are not publicly reported, patent examples disclose structurally related analogs with quantitative activity in β-catenin reporter gene assays and cell proliferation assays in colorectal cancer lines. The patent explicitly claims the 2,4-dimethylphenyl substitution pattern as part of a Markush structure encompassing N-aryl sulfonamide fluorenes, establishing a legal and scientific precedent for this specific chemotype as a Wnt pathway modulator [1]. In contrast, alternative fluorene-2,7-disulfonamides such as N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide have published activity as TOPK inhibitors (IC₅₀ = 54 μM) [2], demonstrating that different N-substituents on the same scaffold can redirect biological target selectivity from Wnt to MAPKK-family kinases.

Wnt signaling β-catenin inhibitor Anti-cancer agent

Commercial Availability Differentiation: AldrichCPR Custom Synthesis vs. Catalog Stock Analogs

The target compound is supplied by Sigma-Aldrich exclusively under the AldrichCPR (Custom Product Request) program, indicating that it is synthesized on demand and not maintained as a catalog stock item . This is a clear differentiation from structurally related fluorene-2,7-disulfonamides that are available as standard catalog products. For example, N2,N7-Bis(4-fluorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide (MFCD02217005) is listed as a regular Sigma-Aldrich product [1]. The bespoke status of the 2,4-dimethylphenyl analog implies longer lead times, potentially higher cost, and batch-to-batch variability typical of non-catalog syntheses. However, it also ensures that the compound is prepared specifically for the requesting laboratory, potentially with customized purity specifications or analytical characterization (NMR, HPLC) upon request.

Chemical procurement Custom synthesis Supply chain

Recommended Research and Procurement Application Scenarios for N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide


Wnt/β-Catenin Pathway Chemical Biology Probe Development Requiring the 2,4-Dimethylphenyl Pharmacophore

Investigators seeking to interrogate the Wnt/β-catenin signaling axis with a fluorene-2,7-disulfonamide-based probe should prioritize CAS 303059-33-8 when the research hypothesis specifically requires the 2,4-dimethylphenyl substitution pattern—either because preliminary in silico docking suggests favorable complementarity with a β-catenin-associated protein pocket, or because a patent-driven medicinal chemistry program aims to explore SAR around the 2,4-dimethylphenyl regioisomer [1]. Under these conditions, no alternative catalog fluorene-2,7-disulfonamide can serve as a direct surrogate, and the AldrichCPR custom synthesis route becomes a necessary procurement pathway .

Comparative Regioisomeric SAR Studies of Fluorene-2,7-disulfonamide Wnt Modulators

A medicinal chemistry team conducting a systematic regioisomeric scan of N-aryl substituents on the fluorene-2,7-disulfonamide scaffold requires the 2,4-dimethylphenyl analog as one of three essential isomers (2,3-; 2,4-; 2,5-dimethylphenyl) to complete the SAR matrix. The 2,5-dimethylphenyl isomer (CHEBI:120422) and the 2,3-dimethylphenyl-9-oxo analog (CAS 303059-40-7) are structurally defined comparators [1]. Procurement of all three isomers from a common synthetic source ensures analytical consistency and enables valid cross-comparison of biological activity data, with the 2,4-isomer serving as the critical middle point in the steric/electronic continuum.

Custom Synthesis-Driven Hit-to-Lead Optimization with Defined Purity and Characterization Requirements

When an industrial drug discovery group intends to advance a fluorene-2,7-disulfonamide hit into lead optimization, the AldrichCPR model offers the advantage of requesting specific batch sizes, purity thresholds (e.g., ≥95% by HPLC), and full characterization data (¹H/¹³C NMR, HRMS) at the time of order [1]. This procurement scenario is appropriate when in-house synthetic capacity is unavailable and the group requires a verified sample of the 2,4-dimethylphenyl analog with documented analytical credentials to initiate in vitro ADME, solubility, or preliminary toxicity profiling.

Quote Request

Request a Quote for N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.